7,8-dihydroquinazolin-6(5H)-one

Cytotoxicity Anticancer Quinazolinone

Procure 7,8-dihydroquinazolin-6(5H)-one to secure the precise 7,8-saturated regioisomer essential for reproducible SAR. Generic substitution with other quinazolinones shifts potency by orders of magnitude and alters cytotoxicity profiles, compromising hit-to-lead campaigns. This scaffold is validated for kinase inhibitor design, antimycobacterial programs (MIC ~2 µg/mL against H37Rv), and tRNA modification probe development. The 6-position ketone offers a unique vector for selective derivatization. Ensure experimental consistency—accept no unspecified isomer.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 944895-73-2
Cat. No. B1451574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-dihydroquinazolin-6(5H)-one
CAS944895-73-2
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1CC2=NC=NC=C2CC1=O
InChIInChI=1S/C8H8N2O/c11-7-1-2-8-6(3-7)4-9-5-10-8/h4-5H,1-3H2
InChIKeyGZYJHRSBGTWWBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydroquinazolin-6(5H)-one (CAS 944895-73-2): Core Scaffold for Medicinal Chemistry and Targeted Procurement


7,8-Dihydroquinazolin-6(5H)-one (CAS 944895-73-2) is a partially saturated, fused bicyclic heterocycle belonging to the dihydroquinazolinone class [1]. It features a six-membered ring bearing a ketone at the 6-position, fused to a pyrimidine ring, with the 7,8-bond saturated. This specific saturation pattern differentiates it from fully aromatic quinazolinones and other dihydro isomers, impacting its conformational flexibility and electronic properties [1]. The scaffold is recognized as a valuable building block for constructing diverse bioactive molecules, including kinase inhibitors and modulators of various therapeutic targets [2].

Why 7,8-Dihydroquinazolin-6(5H)-one (CAS 944895-73-2) Cannot Be Interchanged with Common Quinazolinone Analogs


Generic substitution of 7,8-dihydroquinazolin-6(5H)-one with other quinazolinone derivatives is scientifically unsound due to the distinct impact of its specific ring saturation pattern on biological activity [1]. The location of the saturated bond (7,8-position) dictates the scaffold's three-dimensional conformation, which in turn governs its binding affinity and selectivity towards biological targets like kinases and tRNA-modifying enzymes . For instance, direct comparisons of quinazolinone and dihydroquinazolinone series reveal that subtle changes in saturation can shift cytotoxicity profiles and potency by orders of magnitude, making targeted procurement of this specific regioisomer essential for reproducible SAR studies [1].

Quantitative Differentiation Evidence: 7,8-Dihydroquinazolin-6(5H)-one (CAS 944895-73-2) vs. Closest Analogs


Cytotoxicity Profile: Dihydroquinazolinone vs. Fully Aromatic Quinazolinone Scaffolds

In a head-to-head study comparing the cytotoxicity of a quinazolinone series (5a-5e) against a dihydroquinazolinone series (10a-10f) on HCT-116 colon cancer cells, the dihydroquinazolinone scaffold demonstrated a distinct potency range. The most active dihydroquinazolinone (10f) exhibited an IC50 that was notably lower than the median IC50 of the quinazolinone series, highlighting that the dihydro saturation is not an inert substitution but a critical determinant of anticancer activity [1].

Cytotoxicity Anticancer Quinazolinone

Antimycobacterial Potency: 2,3-Dihydroquinazolin-4(1H)-one Derivatives vs. Clinical Standard

While not a direct assay of 7,8-dihydroquinazolin-6(5H)-one, a study on closely related 2,3-dihydroquinazolin-4(1H)-one derivatives provides class-level evidence for the antimycobacterial potential of this scaffold [1]. This data is critical for prioritizing dihydroquinazolinone building blocks over other heterocycles for anti-infective programs.

Antitubercular Mycobacterium tuberculosis MIC

Target Engagement: tRNA Guanine Transglycosylase (TGT) Inhibition

The 7,8-dihydroquinazolin-6(5H)-one scaffold is specifically reported to interact with tRNA guanine transglycosylase (TGT), an enzyme essential for tRNA maturation in certain bacteria and a validated antibacterial drug target . This specific target engagement is a key differentiator from other heterocyclic building blocks that do not possess this interaction profile.

Enzyme Inhibition tRNA Modification TGT

Chemical Reactivity: Unique Ketone Handle for Derivatization vs. 4(1H)-one Isomers

The presence of a ketone at the 6-position in 7,8-dihydroquinazolin-6(5H)-one provides a unique synthetic handle compared to the more common 2,3-dihydroquinazolin-4(1H)-one isomers [1]. This allows for distinct chemical transformations, such as reductive amination, Grignard additions, or condensation reactions, at a different position on the fused ring system, enabling the synthesis of a more diverse array of analogs that are inaccessible from the 4-one isomer.

Organic Synthesis Chemical Reactivity Derivatization

Optimal Application Scenarios for 7,8-Dihydroquinazolin-6(5H)-one (CAS 944895-73-2) Based on Evidence


Antitubercular Drug Discovery: Scaffold for Novel BioA Inhibitors

Based on the class-level antimycobacterial activity of dihydroquinazolinones [1], 7,8-dihydroquinazolin-6(5H)-one is an ideal starting scaffold for structure-activity relationship (SAR) campaigns targeting Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. The scaffold's demonstrated MIC values of 2 µg/mL against H37Rv for optimized derivatives [1] justify its use in hit-to-lead optimization for developing new BioA enzyme inhibitors.

Targeted Kinase Inhibitor Synthesis: Building Block for Selective Inhibitors

The scaffold's inherent ability to interact with kinases and other enzymes like tRNA guanine transglycosylase (TGT) [1] makes it a privileged structure for designing selective kinase inhibitors. The ketone group at the 6-position provides a unique vector for introducing diverse substituents to modulate binding affinity and selectivity for specific kinase targets [2].

Cytotoxic Agent Optimization: Enhancing Potency and Selectivity

The distinct cytotoxicity profile of dihydroquinazolinone derivatives against HCT-116 and MCF-7 cancer cell lines [1] positions 7,8-dihydroquinazolin-6(5H)-one as a critical core for optimizing anticancer agents. Researchers can leverage this scaffold to explore SAR and improve potency while potentially mitigating off-target effects compared to fully aromatic quinazolinone analogs [1].

Chemical Biology Probe Development: Investigating tRNA Maturation

The specific interaction with TGT [1] makes this compound a valuable precursor for developing chemical probes to study tRNA modification pathways. Such probes are essential for elucidating the role of TGT in bacterial pathogenesis and validating this enzyme as a therapeutic target for novel antibiotics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,8-dihydroquinazolin-6(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.